2-N-Methylaminopentane

Physicochemical characterization Solvent selection Distillation

2-N-Methylaminopentane (IUPAC: N-methylpentan-2-amine) is a secondary aliphatic amine with the molecular formula C₆H₁₅N and a molecular weight of 101.19 g/mol. Classified as a monoalkylamine, it features a chiral center at the C-2 position of the pentane backbone, existing as a racemic mixture unless otherwise specified.

Molecular Formula C6H15N
Molecular Weight 101.19 g/mol
CAS No. 22431-10-3
Cat. No. B3253529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-N-Methylaminopentane
CAS22431-10-3
Molecular FormulaC6H15N
Molecular Weight101.19 g/mol
Structural Identifiers
SMILESCCCC(C)NC
InChIInChI=1S/C6H15N/c1-4-5-6(2)7-3/h6-7H,4-5H2,1-3H3
InChIKeyIPBXLJFBVNLKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-N-Methylaminopentane (CAS 22431-10-3): Key Physicochemical and Biological Properties for Informed Sourcing


2-N-Methylaminopentane (IUPAC: N-methylpentan-2-amine) is a secondary aliphatic amine with the molecular formula C₆H₁₅N and a molecular weight of 101.19 g/mol [1]. Classified as a monoalkylamine, it features a chiral center at the C-2 position of the pentane backbone, existing as a racemic mixture unless otherwise specified . Characterized as a colorless to pale yellow liquid, it exhibits a computed LogP of approximately 1.5–1.8 and a topological polar surface area (TPSA) of 12 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity [1]. Its identification as a trace amine-associated receptor 5 (TAAR5) agonist, alongside its classification as a secondary amine, distinguishes this compound from its primary and tertiary amine analogs in key research applications [2].

The Procurement Risk of Analog Substitution for 2-N-Methylaminopentane: Why Amine Class Matters


The assumption that any C₅–C₇ aliphatic amine can substitute for 2-N-methylaminopentane in research or development processes is fundamentally flawed due to its unique intersection of structural features: it is a secondary amine with a chiral, branched carbon skeleton. Substituting with a primary amine analog like 2-aminopentane will significantly alter both intermolecular interactions (hydrogen-bond donor count, basicity) and physicochemical properties such as boiling point and lipophilicity (LogP) . Conversely, using a tertiary amine analog like N,N-dimethylpentan-2-amine eliminates hydrogen-bond donor capacity entirely, leading to drastically different solvation, pharmacokinetic, and receptor-binding profiles . The N-methyl substitution governs protonation state at physiological pH (predicted pKa ~10.9) and modulates receptor interactions, as evidenced by its distinct EC₅₀ profile at mouse TAAR5 receptors [1]. Simple replacement with 'in-class' general-purpose amines introduces substantial variability that is intolerable for reproducible science and robust manufacturing processes.

Quantitative Differentiation: Head-to-Head Evidence for 2-N-Methylaminopentane vs. Structural Analogs


Boiling Point Elevation: 2-N-Methylaminopentane vs. Primary Amine (2-Aminopentane)

N-Methyl substitution increases the molecular weight of 2-aminopentane from 87.16 g/mol to 101.19 g/mol and reduces the number of N–H hydrogen-bond donors, resulting in a markedly higher boiling point. The boiling point of 2-N-methylaminopentane is 101.5 °C at 760 mmHg, approximately 10 °C higher than that of 2-aminopentane (reported at 90.5–92 °C). This reflects a tangible physicochemical difference that directly affects distillation behavior, vapor pressure, and handling conditions in synthesis workflows [1].

Physicochemical characterization Solvent selection Distillation

Lipophilicity Shift: LogP Comparison of 2-N-Methylaminopentane, Its Primary Amine Analog, and a Tertiary Amine

LogP is a critical determinant of membrane permeability and protein binding. 2-N-Methylaminopentane exhibits an XLogP3-AA value of 1.5, representing an intermediate lipophilicity. In contrast, the primary amine analog 2-aminopentane shows a lower LogP of ~1.41, indicating that the N-methyl group increases lipophilicity by approximately 0.09 log units. The tertiary amine analog, N,N-dimethylpentan-2-amine, is predicted to be more lipophilic (XLogP3 of 1.9), consistent with the additional hydrophobic moiety [1].

Lipophilicity Drug-likeness QSAR

TAAR5 Agonist Activity: 2-N-Methylaminopentane Exhibits Low-Potency Agonism Distinct from Potent Agonists

2-N-Methylaminopentane serves as a TAAR5 agonist, but with an EC₅₀ greater than 10,000 nM at mouse TAAR5 expressed in HEK293 cells, as assessed by cAMP accumulation via BRET assay [1]. This low-potency profile stands in sharp contrast to the endogenous TAAR5 agonist trimethylamine (EC₅₀ ~1–30 µM on human TAAR5) [2] and to more potent synthetic agonists like alpha-NETA (EC₅₀ ~150 nM) [3]. Its high EC₅₀ suggests that N-methyl-2-pentanamine is best characterized as a low-affinity agonist or a scaffold for structural optimization rather than a potent receptor activator.

TAAR5 receptor Trace amine Neuropharmacology

Hydrogen-Bonding Capacity and Amine Class Differentiation: Secondary vs. Primary vs. Tertiary

As a secondary amine with a single N–H donor, 2-N-methylaminopentane occupies a unique intermolecular interaction niche. It possesses one hydrogen-bond donor and one hydrogen-bond acceptor, as computed by Cactvs descriptors [1]. The primary amine analog 2-aminopentane has two N–H donors, which doubles its hydrogen-bond donation capacity. In contrast, N,N-dimethylpentan-2-amine has zero hydrogen-bond donors , which alters its solvation and receptor binding properties. This intermediate status directly supports N-methyl substitution as a common strategy to fine-tune a compound's physicochemical and pharmacokinetic profile without losing crucial donor functionality [2].

Amine classification Hydrogen bonding Receptor design

Chirality-Retaining Potential in Synthetic Intermediacy: A Differentiator from Achiral or Racemic Alternatives

The presence of a stereogenic center at C-2 allows 2-N-methylaminopentane to exist as (R)- and (S)-enantiomers. When sourced as a chiral building block, it enables the stereoselective synthesis of downstream amides, imines, and other nitrogen-containing chiral architectures. The racemic mixture (commonly supplied) offers a cost-effective precursor for chiral resolution studies, whereas its achiral primary amine counterpart 2-aminopentane contains a stereogenic center at the equivalent carbon but has different reactivity due to the primary amine group. In contrast, a non-chiral analog such as N-methylpentan-1-amine (lacking the α-branch) lacks the capacity for chirality transfer, making it unsuitable for enantioselective synthetic strategies .

Chiral synthesis Enantioselective Pharmaceutical intermediate

Target Applications for 2-N-Methylaminopentane Derived from Quantitative Evidence


Low-Baseline TAAR5 Agonist Control in Trace Amine Screening Cascades

When characterizing novel TAAR5 agonists, a reliable low-potency comparator is essential. 2-N-Methylaminopentane, with an EC₅₀ >10,000 nM at mouse TAAR5 [1], serves as a well-characterized weak agonist. This establishes a quantitative floor for hit identification in high-throughput screens, ensuring that lead compounds progressing to hit-to-lead exhibit genuine potency improvements over a validated low-affinity baseline.

Precursor for Enantioselective Synthesis of Chiral N-Methyl Amides and Imines

The combination of a stereogenic C-2 center and a secondary amine nitrogen makes 2-N-methylaminopentane uniquely suited as a chiral building block. When reductive amination or direct acylation is performed, the resulting enantioenriched N-methyl amides maintain stereochemical integrity, as inferred from general secondary amine reactivity data [1]. This scenario is highly relevant for pharmaceutical R&D programs synthesizing libraries of chiral CNS-targeting compounds [1].

Alkylation Substrate for N-Substituted Bioisostere Design in Medicinal Chemistry

The secondary amine moiety permits mono-alkylation or mono-acylation, while the pentane backbone offers a lipophilic scaffold. In structure–activity relationship (SAR) campaigns, 2-N-methylaminopentane’s single H-bond donor, intermediate LogP of 1.5, and boiling point of ~101.5 °C facilitate its use in solution-phase parallel synthesis and solid-phase extraction purification. This is in contrast to primary amines, which may undergo over-alkylation, and tertiary amines, which cannot act as H-bond donors in target engagement studies [1][2].

Development of Low-Molecular-Weight Amine Reference Standards for Analytical Toxicology

Given its structural similarity to controlled stimulant amines, 2-N-methylaminopentane is of interest in forensic toxicology as a reference standard. The compound’s specific GC-MS fragmentation pattern, boiling point (101.5 °C), and retention index enable differentiation from isomeric amines [1]. Its identification in the GC/MS Forensic Toxicological Database [2] supports its procurement as a certified analytical standard for method validation in drug testing laboratories.

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